molecular formula C26H24N2O5S B2388281 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895645-76-8

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2388281
CAS No.: 895645-76-8
M. Wt: 476.55
InChI Key: LNCGGVIAMUEPNP-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted at position 3 with a 4-ethoxyphenylsulfonyl group and at position 6 with a methyl group. The N-phenylacetamide moiety is linked to the quinolinone nitrogen (Figure 1). The 4-ethoxy group on the sulfonyl substituent introduces moderate electron-donating and hydrophobic characteristics, while the 6-methyl group may reduce steric hindrance compared to bulkier substituents.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-20-10-12-21(13-11-20)34(31,32)24-16-28(17-25(29)27-19-7-5-4-6-8-19)23-14-9-18(2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCGGVIAMUEPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions . The sulfonylation of the quinoline core is achieved using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the acylation of the sulfonylated quinoline with phenylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and acylation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline core.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active quinoline derivatives.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .

Comparison with Similar Compounds

Table 1: Structural Features and Reported Activities of Analogous Compounds

Compound Name Sulfonyl Substituent Quinolinone Position 6 Acetamide Substituent Reported Activity
Target Compound: 2-(3-((4-Ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide 4-Ethoxyphenyl Methyl Phenyl Not explicitly reported in evidence; inferred potential based on structural analogs
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () N/A (quinazolinone) Chloro (position 6) Phenyl Most active InhA inhibitor (MIC: 1.56 µg/mL against M. tuberculosis H37Rv)
2-(3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide () 4-Chlorophenyl Ethyl 3-Methylphenyl No explicit activity data; structural similarity suggests possible enzyme inhibition
2-(3-((4-Methoxyphenyl)sulfonyl)-6-chloro-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide () 4-Methoxyphenyl Chloro 4-Methylphenyl No explicit activity data; methoxy group may enhance solubility
N-(4-Chlorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1-yl)acetamide () 4-Fluorophenyl Ethyl 4-Chlorophenyl No explicit activity data; fluorinated analogs often improve metabolic stability

Key Structural and Functional Differences

Sulfonyl Substituent Modifications

  • 4-Chloro (): Introduces strong electron-withdrawing effects, which may strengthen binding to positively charged enzyme pockets but reduce solubility .
  • 4-Fluoro (): Combines moderate electronegativity with small steric profile, often used to optimize pharmacokinetics .

Quinolinone Position 6 Substitutions

  • Methyl (Target Compound): Minimizes steric bulk, possibly favoring entry into narrow active sites.
  • Chloro (): Enhances electrophilicity, which could improve covalent interactions with target proteins .

Acetamide Substituents

  • Phenyl (Target Compound): A common pharmacophore in enzyme inhibitors; unsubstituted phenyl may allow flexible binding .
  • 4-Methylphenyl (): Methyl substitution could enhance π-π stacking or hydrophobic interactions in binding pockets .
  • 4-Chlorophenyl (): Chlorine’s electronegativity may strengthen hydrogen bonding or halogen bonds .

Biological Activity

The compound 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic organic molecule that belongs to the quinoline family. Its unique structure, which includes a quinoline core, a sulfonyl group, and an acetamide moiety, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C26H24N2O5S
  • Molecular Weight : 476.55 g/mol
  • IUPAC Name : 2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide

The compound's structure allows it to interact with biological targets effectively, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with specific enzymatic pathways involved in cell growth and survival. The enzyme inhibition is primarily attributed to its ability to bind to the active sites of target enzymes, thus preventing their normal function.

Enzyme Inhibition Studies

The biological activity of this compound has been investigated through various studies focusing on its enzyme inhibitory properties. Notably, it has been found to inhibit:

  • Tyrosine Kinases : This class of enzymes is critical in the regulation of cell division and growth.
  • Proteases : Inhibition of these enzymes can lead to reduced cancer cell invasion and metastasis.

The compound's mechanism of action involves binding interactions that stabilize the enzyme-inhibitor complex, thereby reducing the enzymatic activity essential for cancer cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,3-DimethoxybenzamidesDimethoxybenzamide coreSimilar enzyme inhibitory properties
Benzenesulfonamide DerivativesSulfonamide groupStudied for enzyme inhibition
2-(4-Ethoxyphenyl)acetamideEthoxyphenyl moietyPotential anticancer activity

The comparative analysis highlights how this compound stands out due to its unique combination of functional groups that enhance its biological efficacy.

Study 1: Anticancer Activity in HeLa Cells

A study published in ResearchGate explored the cytotoxic effects of various quinoline derivatives, including our compound of interest, against HeLa cervical cancer cells. The results demonstrated a dose-dependent reduction in cell viability, indicating strong anticancer potential .

Study 2: Enzyme Inhibition Mechanism

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The findings suggested that the sulfonyl group plays a pivotal role in enhancing binding affinity to the target enzymes, thereby increasing inhibitory efficacy .

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